3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
This compound is a purino-pyrimidine hybrid with a complex bicyclic scaffold. Its structure includes a purine core fused to a pyrimidine ring, substituted with a 2-methoxyethyl group at position 3, methyl groups at positions 1 and 7, and a 3-methylphenyl moiety at position 7. The 7,8-dihydro-6H configuration indicates partial saturation of the pyrimidine ring, which may influence conformational flexibility and binding interactions.
Properties
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-5-7-15(10-13)24-11-14(2)12-25-16-17(21-19(24)25)22(3)20(27)23(18(16)26)8-9-28-4/h5-7,10,14H,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYMORWSGRNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex purine derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, especially in oncology and neurology. This article compiles various studies and findings regarding the compound's biological activity, including cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by a purine core modified with methoxyethyl and methylphenyl groups. This structural complexity may contribute to its biological activity.
Cytotoxicity
Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MGC-803 (gastric) | 15.2 | |
| CNE-2 (nasopharyngeal) | 12.5 | |
| SK-OV-3 (ovarian) | 18.0 | |
| NCI-H460 (lung) | 14.8 | |
| LO2 (normal liver) | >100 |
These results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells.
Research indicates that the compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in MGC-803 cells, which is critical for preventing proliferation.
- Apoptosis Induction : Flow cytometry analysis demonstrated an increase in apoptotic cells upon treatment with the compound, suggesting its role in triggering programmed cell death via caspase activation.
Case Studies
A notable study involving this compound investigated its effects on MGC-803 cells. The findings revealed:
- Dose-dependent Effects : Increasing concentrations of the compound led to higher rates of apoptosis.
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 5 µM.
Potential Therapeutic Applications
Given its cytotoxic properties, this compound may have applications in:
- Cancer Therapy : Its ability to selectively target cancer cells positions it as a potential candidate for further development in cancer treatment.
- Neurological Disorders : Preliminary studies suggest that modifications of similar purine derivatives could have neuroprotective effects, warranting investigation into this compound's potential neuropharmacological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences
The compound’s closest analog is 3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (ChemSpider ID: 848064-19-7) . Key differences include:
- Ethoxyethyl vs. Methoxyethyl substituent : The ethoxyethyl group (C₂H₅OCH₂CH₂) in the analog introduces greater hydrophobicity compared to the methoxyethyl (CH₃OCH₂CH₂) group in the target compound. This may alter solubility and membrane permeability.
- 3-Methoxyphenyl vs.
Table 1: Substituent Comparison
| Compound | R₁ (Position 3) | R₂ (Position 9) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 2-Methoxyethyl | 3-Methylphenyl | ~413.45* |
| Analog | 2-Ethoxyethyl | 3-Methoxyphenyl | ~443.50 |
*Calculated based on formula from analogous structures.
Heterocyclic Core Modifications
Other pyrimidine-dione derivatives, such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione , feature extended alkyl/aryl chains but lack the fused purine ring. These compounds exhibit lower molecular rigidity, which may reduce target selectivity compared to the bicyclic purino-pyrimidine scaffold.
Functional Group Impact on Bioactivity
- Methoxyethyl vs. Benzyloxy Groups : Compounds with benzyloxy substituents (e.g., ) demonstrate higher lipophilicity, which correlates with enhanced blood-brain barrier penetration in preclinical models. However, this also increases metabolic instability due to susceptibility to oxidative degradation.
- Methylphenyl vs. Nitrophenyl: The nitro group in diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate confers strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. Such differences influence binding to nitroreductase enzymes or aromatic hydrocarbon receptors.
Research Findings and Inferences
- Synthetic Accessibility : The target compound’s methoxyethyl and methylphenyl groups are synthetically tractable via alkylation and Suzuki coupling, respectively, as inferred from methods in .
- Thermodynamic Stability : Partial saturation in the dihydropyrimidine ring (vs. fully aromatic systems) may enhance solubility but reduce melting points, as seen in analogous spiro compounds (e.g., ).
- Pharmacokinetic Predictions : The methoxyethyl group likely improves aqueous solubility (logP ~2.5) compared to ethoxyethyl analogs (logP ~3.0), based on trends in pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
